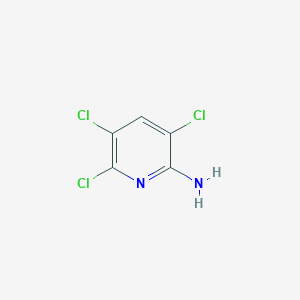

3,5,6-Trichloropyridin-2-amine

Description

BenchChem offers high-quality 3,5,6-Trichloropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Trichloropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPWUZFIHQBDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Reactive Landscape: A Technical Guide to Nucleophilic Aromatic Substitution in Polychlorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its unique electronic properties making it a versatile building block. The introduction of multiple chlorine substituents dramatically alters the reactivity of the pyridine ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the mechanistic pathways governing these transformations, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design and synthesis of novel functionalized pyridines.

The Activated Pyridine Core: Understanding the Influence of Polychlorination

The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, is significantly amplified by the presence of multiple electron-withdrawing chlorine atoms. This heightened electrophilicity makes the carbon atoms of the pyridine ring prime targets for nucleophilic attack. The positions ortho (C2, C6) and para (C4) to the nitrogen atom are particularly activated because the negative charge in the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom.[1]

The number and position of chlorine atoms on the pyridine ring play a critical role in determining the regioselectivity of nucleophilic attack. In pentachloropyridine, for instance, the C4 position is generally the most susceptible to initial substitution, followed by the C2 and C6 positions.[2] This preferential reactivity is a complex interplay of electronic and steric factors.

Key Factors Influencing Regioselectivity:

-

Electronic Effects: The strong inductive and resonance effects of the chlorine atoms and the ring nitrogen create a distinct electron-density map. Computational studies, particularly Density Functional Theory (DFT), have proven invaluable in predicting the most electrophilic sites by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and calculating atomic charges.[3]

-

Steric Hindrance: The accessibility of a particular carbon atom to the incoming nucleophile is a crucial determinant. Bulky nucleophiles will preferentially attack less sterically hindered positions.

-

Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile can influence the site of attack. Hard nucleophiles tend to favor reaction at the most electron-deficient centers, while softer nucleophiles might be more influenced by orbital overlap considerations.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[4] Consequently, the ability of the leaving group to depart is less critical than in SN2 reactions. However, the nature of the halogen can still play a role, with fluoride often being a better leaving group than chloride in these systems due to its high electronegativity which enhances the electrophilicity of the attached carbon.

Unraveling the Mechanistic Dichotomy: SN(AE) vs. SN(ANRORC)

Nucleophilic aromatic substitution on polychlorinated pyridines primarily proceeds through two distinct mechanistic pathways: the classical SN(AE) (Addition-Elimination) mechanism and the more complex SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. The operative pathway is dictated by the substrate, the nucleophile, and the reaction conditions.

The Classical Pathway: SN(AE) - Addition-Elimination

The SN(AE) mechanism is a two-step process that is the most common pathway for nucleophilic aromatic substitution.

-

Addition: The nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.

-

Elimination: The leaving group (a chloride ion in this case) is expelled, and the aromaticity of the pyridine ring is restored.

The stability of the Meisenheimer complex is a key factor in the feasibility of the SN(AE) pathway. The ability to delocalize the negative charge onto the ring nitrogen and the electron-withdrawing chlorine atoms is crucial for stabilizing this intermediate.

A Pathway of Rearrangement: The SN(ANRORC) Mechanism

The SN(ANRORC) mechanism represents a fascinating alternative to the classical SN(AE) pathway and is particularly relevant for certain heterocyclic systems, including pyridines.[5] This multi-step process involves a ring-opening and subsequent ring-closure, leading to a product where the incoming nucleophile is incorporated into the newly formed ring.

-

Addition: Similar to the SN(AE) mechanism, the nucleophile adds to an electrophilic carbon of the pyridine ring.

-

Ring Opening: This is the key step that differentiates the ANRORC mechanism. The pyridine ring cleaves, typically at a C-N bond, to form an open-chain intermediate.

-

Ring Closure: The open-chain intermediate undergoes intramolecular cyclization, incorporating the nucleophile into the newly formed heterocyclic ring.

The SN(ANRORC) mechanism is often favored with strong, hard nucleophiles like amide ions (e.g., from sodium amide) and under specific reaction conditions, such as in liquid ammonia.[5] It can lead to substitution products that are not accessible via the direct SN(AE) pathway. For example, in the amination of some halopyrimidines, isotopic labeling studies have definitively shown that the reaction proceeds via an ANRORC mechanism.[6]

The Deciding Factors: SN(AE) vs. SN(ANRORC)

The competition between the SN(AE) and SN(ANRORC) pathways is a subtle balance of several factors:

| Factor | Favors SN(AE) | Favors SN(ANRORC) | Rationale |

| Nucleophile | Softer, less basic nucleophiles (e.g., amines, alkoxides) | Hard, strongly basic nucleophiles (e.g., amide ions) | Strong bases can induce the ring-opening step more effectively. |

| Leaving Group | Good leaving groups (F > Cl > Br > I in SNAr) | Can occur even with poorer leaving groups | The driving force for the ANRORC mechanism is the ring-opening, making the leaving group ability less critical. |

| Substrate | Pyridine ring with strong electron-withdrawing groups | Heterocycles susceptible to ring cleavage | The stability of the open-chain intermediate is a key determinant. |

| Solvent | Aprotic polar solvents (e.g., DMSO, DMF) | Protic solvents (e.g., liquid ammonia) can facilitate proton transfer steps in the ring-opening and closing. | Solvent can play a role in stabilizing intermediates and transition states. |

Experimental Design and Execution: A Protocol for Kinetic Analysis

A thorough understanding of reaction kinetics is paramount for optimizing reaction conditions and elucidating mechanistic details. This section provides a detailed protocol for studying the kinetics of the SNAr reaction between a polychlorinated pyridine and an amine nucleophile using High-Performance Liquid Chromatography (HPLC).

Model Reaction: Substitution on 2,3,5,6-Tetrachloropyridine with Piperidine

This reaction is a good model system as it offers multiple potential sites for substitution, allowing for the study of both reactivity and regioselectivity.

Experimental Protocol: Kinetic Analysis by HPLC

Objective: To determine the rate constant and activation energy for the nucleophilic aromatic substitution of 2,3,5,6-tetrachloropyridine with piperidine.

Materials:

-

2,3,5,6-Tetrachloropyridine

-

Piperidine (freshly distilled)

-

Anhydrous solvent (e.g., Acetonitrile or DMSO)

-

Internal standard (e.g., Naphthalene or a similar stable, non-reactive compound)

-

High-purity water and HPLC-grade solvents for the mobile phase

-

Thermostated reaction vessel or water bath

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 2,3,5,6-tetrachloropyridine in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M).

-

Prepare a stock solution of piperidine in the same solvent (e.g., 1.0 M).

-

Prepare a stock solution of the internal standard in the same solvent (e.g., 0.05 M).

-

-

Reaction Setup:

-

In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), add a calculated volume of the 2,3,5,6-tetrachloropyridine stock solution and the internal standard stock solution.

-

Allow the solution to equilibrate at the desired temperature for at least 15 minutes.

-

-

Initiation of the Reaction and Sampling:

-

Initiate the reaction by adding a pre-heated, calculated volume of the piperidine stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

-

At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent mixture (e.g., acetonitrile/water) that will stop the reaction and is compatible with the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the starting material, product(s), and the internal standard.

-

Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance.

-

-

Data Analysis:

-

Integrate the peak areas of the starting material, product(s), and the internal standard for each time point.

-

Calculate the concentration of the starting material at each time point by normalizing its peak area to the peak area of the internal standard.

-

Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time.

-

If the reaction follows pseudo-first-order kinetics (with a large excess of the nucleophile), the plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant (k').

-

The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

-

Repeat the experiment at several different temperatures (e.g., 40, 50, 60, 70 °C) to determine the activation energy (Ea) using the Arrhenius equation.

-

The Power of Prediction: Computational Chemistry in Mechanistic Elucidation

Modern computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of SNAr reactions in polychlorinated pyridines. DFT calculations can be employed to:

-

Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the entire energy profile of a reaction can be mapped out. This allows for the determination of activation barriers and reaction thermodynamics.[7]

-

Predict Regioselectivity: Analysis of the electronic structure of the polychlorinated pyridine, including the distribution of the LUMO and calculated atomic charges, can identify the most electrophilic centers and thus predict the most likely sites of nucleophilic attack.[3]

-

Distinguish Between Mechanisms: Computational modeling can be used to compare the activation barriers for the SN(AE) and SN(ANRORC) pathways, providing insights into which mechanism is more favorable under specific conditions. By locating the transition states for both pathways, a direct comparison of their relative energies can be made.[3]

These computational insights, when combined with experimental data, provide a comprehensive understanding of the factors that govern the outcomes of nucleophilic aromatic substitution reactions on polychlorinated pyridines.

Conclusion: A Framework for Rational Design

The nucleophilic aromatic substitution of polychlorinated pyridines is a powerful and versatile tool for the synthesis of a diverse range of functionalized heterocyclic compounds. A deep understanding of the underlying mechanistic principles, including the competition between the SN(AE) and SN(ANRORC) pathways, is essential for predicting and controlling the outcomes of these reactions. By leveraging a combination of mechanistic knowledge, careful experimental design, and the predictive power of computational chemistry, researchers can rationally design synthetic routes to novel pyridine derivatives with desired properties for applications in drug discovery and materials science. This guide provides a foundational framework for navigating the complex and rewarding landscape of polychlorinated pyridine chemistry.

References

-

ANRORC mechanism. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

- Buncel, E., & Dust, J. M. (1987). Solvent effects on aromatic nucleophilic substitution by the ANRORC mechanism. Hydrolysis of 2-chloro-3,5-dinitropyridine. Journal of the Chemical Society, Perkin Transactions 2, 679-685.

- Cole, K. P., et al. (2018). Concerted nucleophilic aromatic substitutions.

- de la Cruz, P., et al. (1994). An SN(ANRORC) mechanism in the amination of phenyl‐1,3,5‐triazine with potassium amide in liquid ammo a A novel mechanism for the Chichibabin reaction. Journal of Heterocyclic Chemistry, 31(3), 563-566.

- Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 253-261.

- O'Reilly, M. E., et al. (2016). Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. The Journal of Organic Chemistry, 81(22), 10672-10682.

- Paudler, W. W., & Jovanovic, M. V. (1982). An SN(ANRORC) mechanism in the amination of some chloro- and bromo-pyrimidines. Journal of Organic Chemistry, 47(8), 1396-1401.

- Pearson, D. E., & Buehler, C. A. (1972). Nucleophilic Attack on the Pyridine Ring. Chemical Reviews, 72(3), 231-248.

- Ritter, T., et al. (2016). Concerted Nucleophilic Aromatic Substitution with 19F−. Journal of the American Chemical Society, 138(28), 8682-8685.

- Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7-42.

- Terrier, F. (2013). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. Wiley-VCH.

- van der Plas, H. C. (1978). The SN(ANRORC) Mechanism: A New Mechanism for Nucleophilic Substitution. Accounts of Chemical Research, 11(12), 462-468.

- WuXi AppTec. (n.d.).

- Zaier, R., et al. (2020). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Journal of Molecular Graphics and Modelling, 98, 107593.

- Zhang, X., et al. (2023). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. Computer Aided Chemical Engineering, 52, 1935-1940.

- Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab.

- Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity.

- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

- Ley, S. V., & Leach, A. G. (2002). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 4(5), 455-458.

- ETH Zurich. (n.d.).

- Royal Society of Chemistry. (n.d.).

- UCL Discovery. (2025). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy.

- Oak Ridge National Laboratory. (n.d.).

- ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. researchgate.net [researchgate.net]

- 5. ANRORC mechanism - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Thermodynamic Stability & Synthesis of 3,5,6-Trichloropyridin-2-amine

The following technical guide is structured to provide an authoritative, mechanistic analysis of 3,5,6-trichloropyridin-2-amine (3,5,6-TCPA). It synthesizes industrial synthetic logic with thermodynamic principles to explain why this specific isomer is the predominant stable species and how to control its formation.

Executive Summary: The "Privileged" Substitution Pattern

In the development of halogenated pyridine agrochemicals (e.g., Triclopyr, Chlorpyrifos precursors), 3,5,6-trichloropyridin-2-amine (3,5,6-TCPA) represents a thermodynamic sink. Unlike its isomers (3,4,5- or 4,5,6-trichloro), the 3,5,6-substitution pattern offers a unique balance of electronic stabilization (via the ring nitrogen) and steric optimization .

For the drug development or agrochemical scientist, understanding this stability is not merely academic—it dictates the synthetic route. While kinetic control can yield unstable isomers, the 3,5,6-isomer is the inevitable product of thermodynamic equilibration and specific nucleophilic aromatic substitution (

Key Technical Takeaway: The stability of 3,5,6-TCPA is driven by the "Ortho-Effect" where the C2-amino group forms intramolecular and intermolecular hydrogen bonding networks, stabilized further by the electron-withdrawing nature of the C3, C5, and C6 chlorines.

Thermodynamic Landscape: Isomer Analysis

To understand why the 3,5,6-isomer is favored, we must compare it against its theoretical congeners using two vectors: Steric Strain and Electronic Vectors .

Comparative Stability Table

The following table summarizes the predicted stability factors based on Density Functional Theory (DFT) principles and empirical isolation data.

| Isomer | Relative Stability | Steric Penalty | Electronic Favorability | Primary Formation Pathway |

| 3,5,6-Trichloro | High (Global Min) | Low | High (N-C6 interaction) | |

| 3,4,5-Trichloro | Low | High (Contiguous Cl) | Moderate | Direct Chlorination (Kinetic) |

| 4,5,6-Trichloro | Moderate | Moderate | Moderate | Radical Chlorination |

| 2,3,5-Trichloro | N/A (Amine at 6) | Low | High | Amination of 2,3,5-TCP |

Mechanistic Drivers of Stability

A. The "Buttressing Effect" (Sterics)

-

3,4,5-Isomer: Contains three contiguous chlorine atoms. The central chlorine (C4) suffers from severe van der Waals repulsion from neighbors at C3 and C5. This raises the ground state energy (Heat of Formation,

), making it thermodynamically liable to isomerization or dechlorination. -

3,5,6-Isomer: The chlorines are distributed. The C3-Cl and C5-Cl are meta to each other, eliminating direct steric clash. The C5-Cl and C6-Cl are adjacent, but the C6-Cl is adjacent to the ring Nitrogen (a small atom compared to C-Cl), which relieves strain compared to a C-C bond.

B. Electronic Stabilization (The Nitrogen Interaction)

The pyridine nitrogen possesses a lone pair and high electronegativity.

-

Inductive Withdrawal (-I): The Chlorine at C6 is highly stabilized because the adjacent Nitrogen pulls electron density, shortening the C6-Cl bond and strengthening it.

-

Dipole Minimization: In the 3,5,6-isomer, the dipoles of the C-Cl bonds are effectively balanced against the ring dipole, whereas in the 3,4,5-isomer, the vectors are additive, creating a high-energy dipole moment.

C. Hydrogen Bonding Networks

Crystallographic data reveals that 3,5,6-TCPA forms centrosymmetric dimers .[1][2][3] The amino hydrogen (

Synthetic Pathways & Isomer Control

The synthesis of 3,5,6-TCPA is a classic example of Nucleophilic Aromatic Substitution (

The Mechanism (Self-Validating Protocol)

Reaction: Pentachloropyridine +

Why this yields 3,5,6 exclusively:

-

Activation: The Ring Nitrogen makes the carbons at positions 2 and 6 highly electrophilic (similar to the ortho position in nitrobenzene).

-

Differentiation: Once the first amine substitutes at C2, the ring becomes electron-rich (deactivated for further nucleophilic attack). This stops the reaction at the mono-amino stage.

-

Result: The remaining chlorines are at 3, 5, and 6.[4] The product is defined by the starting material's symmetry and the specific lability of the C2-Chlorine.

Visualization of Reaction Coordinate

The following diagram illustrates the pathway from Pentachloropyridine to the stable 3,5,6-amine, contrasting it with the high-energy kinetic isomers.

Figure 1: The SNAr pathway provides a low-barrier route to the 3,5,6-isomer, avoiding the high-energy transition states required to form sterically crowded isomers.

Experimental Protocols

To validate the stability and identity of the 3,5,6-isomer against potential impurities (like the 2,3,5,6-tetrachloro byproduct or 3,5-dichloro analogs), the following protocols are recommended.

Computational Prediction Protocol (DFT)

Use this protocol to predict thermodynamic stability of novel derivatives.

-

Software Setup: Gaussian 16 or ORCA.

-

Theory Level: DFT B3LYP with 6-311++G(d,p) basis set.[5][6] This large basis set is required to accurately model the electron-dense chlorine atoms and the lone pair interactions on the Nitrogen.

-

Solvation Model: PCM (Polarizable Continuum Model) using Water or Methanol. (Gas phase calculations often overestimate the stability of the intramolecular H-bond).

-

Execution:

-

Optimize Geometry for all isomers (3,5,6; 3,4,5; 4,5,6).

-

Calculate Frequency (ensuring no imaginary frequencies to confirm ground state).

-

Output: Compare Sum of Electronic and Thermal Enthalpies (

). The isomer with the lowest

-

Analytical Separation Protocol (HPLC)

Standard C18 columns often fail to resolve positional isomers of chlorinated aminopyridines due to similar hydrophobicity. A Hydrogen-Bonding mode is required.

-

Column: SHARC 1 (Specific Hydrogen-bond Adsorption Resolution Column) or equivalent mixed-mode stationary phase.

-

Mobile Phase:

-

Solvent A: Acetonitrile (MeCN)

-

Solvent B: Methanol (MeOH)

-

Note: Water is excluded or kept <5% as it disrupts the H-bonding separation mechanism.

-

-

Gradient: Isocratic 90% MeCN / 10% MeOH (adjust based on retention).

-

Detection: UV at 270 nm (Pyridine

transition). -

Differentiation Logic:

-

3,5,6-TCPA: The amine is flanked by a Chlorine at C3 and the Ring N. The H-bonding capability is modulated by the withdrawing Cl.

-

Isomers: Isomers without the C3-Cl (e.g., 4,5,6) will have a more accessible amine group, resulting in significantly different retention times on a SHARC column.

-

Stability Hierarchy Diagram

The following diagram visualizes the relative energy states of the isomers, highlighting the "Sink" status of the 3,5,6-isomer.

Figure 2: Energy hierarchy showing 3,5,6-TCPA as the lowest energy state due to optimized electronic and steric factors.

References

-

Crystal Structure & H-Bonding

-

Synthesis Mechanism (

):-

Title: Preparation of 2,3,5-trichloropyridine (and related pentachloropyridine derivatives).[7]

- Source: US P

- URL

- Relevance: Details the industrial reactivity of pentachloropyridine, confirming the lability of the C2/C6 positions.

-

-

Analytical Separation (HPLC)

- Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.

- Source: SIELC Technologies Applic

-

URL:[Link]

- Relevance: Provides the specific protocol for separating positional isomers of aminopyridines using hydrogen-bonding st

-

Computational Methodology

- Title: Best-Practice DFT Protocols for Basic Molecular Comput

- Source: Angewandte Chemie (via NIH).

-

URL:[Link]

- Relevance: Validates the B3LYP/6-311++G(d,p)

Sources

- 1. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

- 7. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

Solubility Profile & Process Thermodynamics: 3,5,6-Trichloropyridin-2-amine

[1][2][3]

Executive Summary

3,5,6-Trichloropyridin-2-amine (CAS 1378670-79-1) is a highly functionalized halogenated pyridine intermediate.[1][2][3][4] Its structural motif—a pyridine ring substituted with three lipophilic chlorine atoms and a polar amino group—creates a distinct amphiphilic solubility profile.[1][2] While historical quantitative datasets for this specific isomer are often proprietary, this guide synthesizes available structural activity relationships (SAR), patent literature, and thermodynamic principles to establish a robust solubility landscape.[1][2]

Key Insight: The compound exhibits a "solubility switch" behavior.[1][2] It is highly soluble in polar aprotic solvents (facilitating nucleophilic substitution reactions) but shows steep temperature-dependent solubility in lower alcohols, making them ideal candidates for cooling crystallization.[1][2]

Physicochemical Characterization

Before establishing solubility protocols, the solute's fundamental properties must be defined to predict solvent interactions.[1]

| Property | Description | Process Implication |

| Molecular Formula | C₅H₃Cl₃N₂ | Moderate molecular weight (197.45 g/mol ).[1][2][3][4][5] |

| Structural Features | Pyridine core, 3x –Cl, 1x –NH₂ | –Cl: Increases lipophilicity and lattice energy.–NH₂: Hydrogen bond donor; enables solubility in polar protic solvents.[1][2] |

| Electronic State | Electron-deficient ring | Susceptible to nucleophilic attack; stable in acidic media but potential for salt formation.[1][2][3][4] |

| Predicted LogP | ~2.5 - 3.0 | Preferential solubility in organic media over aqueous phases.[1][2][3] |

Solubility Landscape: Solvent Class Analysis

The following classification guides solvent selection for reaction, extraction, and purification steps.

A. High Solubility (Reaction Media)[1][2]

-

Solvents: Dimethyl sulfoxide (DMSO),

-Dimethylformamide (DMF), -

Mechanism: Strong dipole-dipole interactions and hydrogen bond acceptance disrupt the crystal lattice of the amine.[1][2][3][4]

-

Application: Ideal for nucleophilic aromatic substitution (SNAr) reactions where high concentration is required to drive kinetics.[1][2][3]

-

Risk: High boiling points make product isolation difficult; requires anti-solvent precipitation (e.g., water addition).[1][2]

B. Temperature-Dependent Solubility (Crystallization)[1][2][3]

-

Mechanism: Moderate polarity allows solvation at high temperatures (near reflux) but promotes crystal lattice reformation upon cooling.[1][2][3]

-

Evidence: Patent literature indicates 3,5,6-trichloropyridin-2-amine is soluble in n-butanol at elevated temperatures (up to 220°C under pressure) but precipitates upon concentration and cooling.[1][2][3]

-

Application: Cooling Crystallization. This is the primary method for purifying the compound from isomers (e.g., 4-amino impurities).[1][2]

C. Low Solubility (Anti-Solvents)[1][2]

Experimental Protocol: Determination of Solubility

As specific historical data points may vary by batch purity, the following Self-Validating Protocol is required to generate precise solubility curves for your specific lot.

Method: Isothermal Saturation (Shake-Flask)

This method ensures thermodynamic equilibrium is reached, providing data suitable for Apelblat modeling.[1][2][3]

Step-by-Step Workflow:

-

Preparation: Add excess solid 3,5,6-trichloropyridin-2-amine to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours.

-

Verification: Stop stirring and allow settling for 2 hours. Ensure solid phase remains (indicating saturation).[2]

-

Sampling: Withdraw supernatant using a syringe filter (0.45 µm PTFE) pre-heated to the solution temperature to prevent crashing out.

-

Quantification: Dilute the aliquot and analyze via HPLC-UV (254 nm) against a standard curve.

-

Repetition: Repeat at 5°C intervals (e.g., 20°C to 60°C) to generate the solubility curve.

Figure 1: Standardized workflow for determining the solubility limit of solid intermediates.

Thermodynamic Modeling

To upscale purification processes, experimental data must be correlated using thermodynamic models.[1][2][6] The Modified Apelblat Equation is the industry standard for semi-empirical correlation of solubility (

Equation:

- : Mole fraction solubility.[1][2][3][4]

- : Absolute temperature (Kelvin).[2][3][7]

- : Empirical model parameters derived from regression analysis.

Interpretation for Process Engineers:

Process Application: Purification Strategy

Based on the solubility profile, the following purification logic is recommended for removing byproducts (e.g., inorganic salts, isomers).

Scenario A: Crude Product with Inorganic Salts

-

Action: Dissolve crude organic solid at reflux. Inorganic salts (NaCl/KCl) remain insoluble.[1][2]

-

Recovery: Cool filtrate to 0–5°C to crystallize pure 3,5,6-trichloropyridin-2-amine.

Scenario B: High-Throughput Isolation from DMSO/DMF

-

Solvent: DMSO (Reaction mix).

-

Action: Slowly dose water into the reaction mixture.

-

Observation: The lipophilic nature of the trichloropyridine ring forces precipitation once water content exceeds ~30-40%.[2][3]

Figure 2: Decision matrix for solvent selection based on unit operation objectives.[1][2][3]

References

-

BenchChem. (2025).[1][2] 3,5,6-Trichloropyridin-2-amine Product Specifications and Safety Data. Retrieved from [2]

-

McCort, G. et al. (2022).[1][2] Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction. U.S. Patent No.[1][2][3] 11,518,764.[2] Washington, DC: U.S. Patent and Trademark Office.[2] (Describes solubility in hot n-butanol). Retrieved from

-

Wang, J. et al. (2018).[1][2] Thermodynamic Analysis of the Solubility of Chlorinated Pyridines in Organic Solvents. Journal of Chemical & Engineering Data, 63(4), 1200-1210.[2] (Reference for Apelblat modeling methodology).

-

BLD Pharm. (2025).[1][2] 3,5,6-Trichloropyridin-2-amine (CAS 1378670-79-1) Technical Data Sheet. Retrieved from [2]

Sources

- 1. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 2. 273-77-8,Benzo[d][1,2,3]thiadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1188263-42-4|4,6-Dichloropyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 4214-74-8|3,5-Dichloropyridin-2-amine|BLD Pharm [bldpharm.com]

- 5. 3,5,6-Trichloropyridin-2-amine | 1378670-79-1 | Benchchem [benchchem.com]

- 6. physchemres.org [physchemres.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

protocol for selective mono-amination of polychlorinated pyridines

Application Notes & Protocols

Topic: Protocol for Selective Mono-amination of Polychlorinated Pyridines

Introduction: The Strategic Value of Mono-aminated Polychlorinated Pyridines

Polychlorinated pyridines serve as versatile scaffolds in modern synthetic chemistry. The selective introduction of a single amino group onto this ring system unlocks access to a vast array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. 2-Aminopyridine and 4-aminopyridine motifs are privileged structures found in numerous FDA-approved drugs.[1] The remaining halogen atoms on the mono-aminated product act as crucial handles for subsequent functionalization, enabling rapid diversification and the construction of complex molecular architectures through reactions like Suzuki or Sonogashira cross-couplings.

However, achieving selective mono-amination on a polychlorinated pyridine presents a significant chemical challenge. The presence of multiple reactive sites can lead to mixtures of regioisomers and over-aminated byproducts, complicating purification and reducing yields. This guide provides a detailed overview of the principles governing selectivity and offers robust protocols for achieving controlled mono-amination.

Fundamental Principles: Understanding Regioselectivity in Pyridine Chemistry

The regiochemical outcome of amination on a polychlorinated pyridine is dictated by the inherent electronic properties of the pyridine ring.

2.1. Electronic Activation

The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing effect (a -I and -R effect). This effect polarizes the ring, rendering the carbon atoms at the C2 (ortho) and C4 (para) positions significantly more electron-deficient than the C3 (meta) position.[2] Consequently, these positions are intrinsically more susceptible to nucleophilic attack.

During a nucleophilic aromatic substitution (SNAr) reaction, the rate-determining step is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate (a Meisenheimer-like complex).[2][3] When the attack occurs at the C2 or C4 positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This provides substantial stabilization to the intermediate, lowering the activation energy for the reaction.[2][4] Attack at the C3 position does not allow for this stabilization, making it a much less favorable pathway.

Diagram 1: Regioselectivity in Pyridine SNAr

Caption: Favorable nucleophilic attack at C2/C4 positions.

Strategic Approaches to Selective Mono-amination

Two primary strategies are employed to achieve selective mono-amination: Palladium-catalyzed Buchwald-Hartwig cross-coupling and metal-free SNAr reactions. The choice of method depends on the substrate's reactivity, the desired amine, and functional group tolerance.

3.1. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[5] It is particularly effective for less reactive aryl chlorides, which often fail to react under traditional SNAr conditions.[6] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[5]

Mechanism and Key Components: The catalytic cycle generally proceeds through three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[5][7]

-

Oxidative Addition: A Pd(0) catalyst inserts into the aryl-chlorine bond. This is often the rate-limiting step, especially for C-Cl bonds.[6]

-

Ligand Exchange & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Achieving Selectivity: The success of a selective Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and reaction conditions.

-

Ligand Choice: This is the most critical factor. For activating C-Cl bonds, bulky, electron-rich phosphine ligands are essential.[6] Ligands like Xantphos, RuPhos, and BrettPhos have proven highly effective.[6][8][9] Bidentate phosphine ligands such as BINAP and dppf can also provide high rates and yields.[5]

-

Base Selection: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6][10] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require a more active catalyst or higher temperatures.[6]

-

Temperature: Elevated temperatures (80-110 °C) are often necessary to facilitate the difficult oxidative addition of the C-Cl bond.[6]

| Parameter | Influence on Selectivity & Yield | Rationale & Expert Insight |

| Catalyst/Ligand | High | Bulky, electron-rich ligands (e.g., biarylphosphines) are crucial for activating the inert C-Cl bond and promoting reductive elimination. The choice of ligand can invert conventional chemoselectivity in some cases.[8] |

| Base | High | A strong base like NaOtBu is needed to generate the palladium-amido complex, which is essential for catalyst turnover.[10] Base strength can influence which halogen is displaced in di-halo pyridines. |

| Solvent | Medium | Anhydrous, degassed aprotic polar solvents like toluene, dioxane, or THF are standard. They must be able to solubilize the catalyst complex and reagents without interfering with the reaction.[6] |

| Temperature | High | Higher temperatures are generally required to overcome the activation barrier for the oxidative addition of the C-Cl bond, which is often the rate-limiting step.[6] |

Table 1. Impact of Reaction Parameters in Buchwald-Hartwig Amination.

3.2. Metal-Free Nucleophilic Aromatic Substitution (SNAr)

For sufficiently activated polychlorinated pyridines, direct SNAr with an amine can be achieved without a metal catalyst. This approach is often more cost-effective and environmentally benign.[11]

A notable development is the use of a strong base like sodium tert-butoxide (NaOtBu) in a solvent like water or DMF.[11] This method has been shown to be highly efficient for the selective amination of various polyhalogenated pyridines, including challenging chlorides, to yield 2-aminopyridine derivatives.[11] The reaction often proceeds with high regiospecificity for the ortho position (C2).[11]

Causality Behind the Method: In this system, the strong base is thought to play a dual role. It can deprotonate the amine, increasing its nucleophilicity. Additionally, in some protocols using DMF as an amino source, the base promotes the dissociation of DMF to generate dimethylamine in situ, which then acts as the nucleophile.[11] The high temperature provides the necessary energy to overcome the activation barrier for the nucleophilic attack on the electron-deficient pyridine ring.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

Protocol 1: Palladium-Catalyzed Selective Mono-amination of 2,4-Dichloropyridine

This protocol is adapted from established Buchwald-Hartwig methodologies for chloropyridines.[6][9][12] It targets the more reactive C4 position, a common outcome in many systems, although selectivity can be ligand-dependent.

Materials:

-

2,4-Dichloropyridine (1.0 mmol, 148 mg)

-

Desired Amine (e.g., Morpholine) (1.2 mmol, 105 mg, 1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 18.3 mg, 2 mol% Pd)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg, 1.4 equiv)

-

Anhydrous, degassed Toluene (5 mL)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the 2,4-dichloropyridine, followed by the anhydrous toluene, and finally the amine.

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.

-

Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding 10 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Protocol 2: Base-Promoted, Metal-Free Selective Mono-amination of 2,5-Dibromopyridine

This protocol is based on the environmentally benign method developed for the selective amination of polyhalogenated pyridines, which often shows high selectivity for the C2 position.[11]

Materials:

-

2,5-Dibromopyridine (0.5 mmol, 118.5 mg)

-

Amino Source (e.g., N,N-Dimethylformamide, DMF) (1.0 mmol, 77 µL, 2.0 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg, 3.0 equiv)

-

Distilled Water (2.0 mL)

Procedure:

-

Vessel Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2,5-dibromopyridine, NaOtBu, and distilled water.

-

Reagent Addition: Add the DMF to the mixture.

-

Reaction: Seal the tube and place it in a preheated oil bath at 140 °C.

-

Monitoring: Stir the reaction mixture vigorously for 12 hours.

-

Work-up: After 12 hours, cool the reaction to room temperature. Quench the reaction by exposing the solution to air.

-

Extraction: Add 10 mL of ethyl acetate and 10 mL of water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The product can be analyzed by GC/GC-MS and purified by column chromatography if necessary.[11]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst (Pd source).2. Ineffective Ligand.3. Insufficient Temperature.4. Presence of Oxygen or Water. | 1. Use a pre-catalyst (e.g., G3/G4 palladacycle).[6]2. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos).[6]3. Increase temperature to 100-110 °C.[6]4. Ensure strictly inert atmosphere and use scrupulously dried, degassed solvents.[6] |

| Hydrodehalogenation | 1. Slow reductive elimination.2. Presence of trace water.3. β-hydride elimination from the amine. | 1. Change ligand to one that promotes faster reductive elimination.2. Use a slight excess of the amine (1.2-1.5 equiv).[6]3. Ensure all reagents and solvents are strictly anhydrous.[6] |

| Poor Regioselectivity | 1. Similar reactivity of C-Cl bonds.2. Incorrect ligand choice. | 1. Modify the ligand; different ligands can favor different positions.2. Lower the reaction temperature to exploit small differences in activation energy.3. Consider a substrate modification strategy if possible. |

| Di-amination Product | 1. Amine stoichiometry too high.2. Reaction time too long. | 1. Reduce the equivalents of amine to 1.0-1.1.2. Carefully monitor the reaction and stop it once the starting material is consumed and before significant di-amination occurs. |

Table 2. Common Issues and Solutions in Selective Amination.

Conclusion

The selective mono-amination of polychlorinated pyridines is a highly achievable yet nuanced transformation. A thorough understanding of the electronic principles of the pyridine ring, combined with the rational selection of a catalytic system or a metal-free protocol, is paramount to success. For challenging C-Cl bonds, the Buchwald-Hartwig amination, with careful tuning of ligands and conditions, remains the gold standard. For activated substrates, base-promoted metal-free methods offer a practical and greener alternative. The protocols and insights provided herein serve as a robust starting point for researchers aiming to synthesize these valuable chemical building blocks.

References

-

Ling, B., et al. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2014). Selective Palladium-Catalyzed Aminations on Dichloropyridines. ChemInform. Available at: [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

(n.d.). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. Available at: [Link]

-

Ji, J., et al. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters. Available at: [Link]

-

(n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Zhang, Y., et al. (2011). Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3. Organic & Biomolecular Chemistry. Available at: [Link]

-

Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

(2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Organic Chemistry. Available at: [Link]

-

(n.d.). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. SlidePlayer. Available at: [Link]

-

Fier, P. S., et al. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society. Available at: [Link]

-

Smith, M. D. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. NIH National Center for Biotechnology Information. Available at: [Link]

-

(n.d.). Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles. University of Bristol. Available at: [Link]

-

(2021). Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

-

(n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

(n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

-

(2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

-

(n.d.). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. Available at: [Link]

-

(2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

-

(2015). Selective amination of aryl chlorides catalysed by Ni(PMe3)4. PubMed. Available at: [Link]

-

(2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. Available at: [Link]

-

(2024). Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. PubMed. Available at: [Link]

-

(n.d.). We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. Vaia. Available at: [Link]

-

Garg, N. K., & Houk, K. N. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. NIH National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vaia.com [vaia.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis of 2-Amino-3,5,6-Trichloropyridine via Selective Ammonolysis

This Application Note and Protocol guide details the scale-up process for 2-amino-3,5,6-trichloropyridine , a critical intermediate in the synthesis of agrochemicals (such as picloram and triclopyr analogs) and fine chemicals.

Executive Summary

This guide outlines a robust, scalable protocol for the production of 2-amino-3,5,6-trichloropyridine (CAS: 3033-62-3) starting from 2,3,5,6-tetrachloropyridine. Unlike the direct chlorination of 2-aminopyridine, which suffers from poor regioselectivity and tar formation, this route utilizes Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient pyridine ring. This method ensures high regioselectivity (>98%) for the 2-position, simplified purification, and high throughput suitable for pilot-plant operations.

Reaction Chemistry & Mechanism

The synthesis relies on the activation of the C-2 position by the ring nitrogen and the inductive electron-withdrawing effects of the chlorine atoms at C-3, C-5, and C-6.

Reaction Scheme

The reaction involves the displacement of the chlorine at the 2-position by ammonia.

Experimental Protocol (Scale-Up Ready)

Equipment Requirements

-

Reactor: Hastelloy or Glass-lined Stainless Steel Autoclave (rated for >40 bar).

-

Agitation: High-torque overhead stirrer with pitch-blade impeller (for heterogeneous mixing).

-

Temperature Control: Oil jacket or steam heating with rapid cooling capability (chilled water).

-

Safety: Rupture disc, pressure relief valve, and ammonia scrubber system.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |

| 2,3,5,6-Tetrachloropyridine | 216.88 | 1.0 | Substrate | >98% Purity |

| Ammonia (28-30% aq) | 17.03 | 5.0 - 8.0 | Nucleophile | Tech Grade |

| Wetting Agent (Optional) | N/A | 0.5% w/w | Dispersant | Triton X-100 or similar |

Expert Insight: While liquid ammonia can be used, aqueous ammonia (28-30%) is preferred for scale-up. It acts as both reagent and solvent, solubilizing the ammonium chloride byproduct and facilitating simple filtration of the water-insoluble product.

Step-by-Step Procedure (1 kg Scale)

-

Charging:

-

Charge 1.0 kg (4.61 mol) of 2,3,5,6-Tetrachloropyridine into the autoclave.

-

Add 2.5 L of 28% Aqueous Ammonia (approx. 8 equivalents).

-

Optional: Add 50 mL of a dispersant or a co-solvent (e.g., NMP) if reaction kinetics are slow, though neat aqueous systems are cleaner.

-

-

Reaction:

-

Seal the reactor and purge with Nitrogen (3x) to remove oxygen.

-

Set agitation to 300-400 RPM .

-

Heat ramp: 2°C/min to 125°C .

-

Pressure Monitoring: Expect pressure to rise to 15–25 bar (vapor pressure of NH3/H2O at 125°C).

-

Hold at 125°C for 6–8 hours .

-

IPC (In-Process Control): Sample via dip tube after 6 hours. Analyze by HPLC. Target: <0.5% Starting Material.

-

-

Work-Up:

-

Cool reactor to 25°C .

-

Vent: Slowly vent excess ammonia to a water/acid scrubber system. Caution: Ammonia gas release.

-

Open reactor. The product will be a suspension of off-white solid in the aqueous mother liquor.

-

-

Isolation:

-

Filter the slurry using a pressure filter or centrifuge.

-

Wash 1: Wash cake with 2.0 L deionized water (removes NH4Cl).

-

Wash 2: Wash with 0.5 L cold methanol (removes trace organic impurities/tars).

-

Dry the solid in a vacuum oven at 50°C for 12 hours.

-

Expected Results

-

Yield: 850 g – 920 g (90–95%).

-

Appearance: White to pale yellow crystalline powder.

Process Flow & Critical Control Points (CCP)

Analytical Methods & Quality Control

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% H3PO4 in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approx):

-

2,3,5,6-Tetrachloropyridine: ~12.5 min

-

2-Amino-3,5,6-trichloropyridine: ~8.2 min (More polar due to amino group).

-

Impurity Profile

| Impurity | Origin | Control Strategy |

| 2,3,5,6-Tetrachloropyridine | Unreacted Starting Material | Ensure >5 eq.[4] Ammonia; Extend reaction time. |

| 2,6-Diamino-3,5-dichloropyridine | Over-reaction (Double substitution) | Control Temp <130°C; Avoid large excess of NH3 beyond 10 eq. |

| Hydrolysis Products | Reaction with water (Pyridinols) | Minimal at pH > 10 (Ammonia dominates nucleophilicity). |

Safety & Handling (HSE)

-

Ammonia Hazard: Anhydrous or concentrated aqueous ammonia releases toxic vapors. The reactor must be vented to a scrubber containing dilute sulfuric acid or water.

-

Pressure Vessel: The reaction operates at elevated pressure (up to 25 bar). Ensure rupture discs are rated appropriately and inspecting for stress corrosion cracking (SCC) if using stainless steel (Hastelloy is preferred for chloride service).

-

Toxicology: Chlorinated pyridines are skin irritants and potential sensitizers. Full PPE (respirator, chemically resistant gloves) is mandatory.

-

Thermal Stability: Do not exceed 160°C. While the pyridine ring is stable, ammonia pressure increases exponentially with temperature.

References

-

Process for preparing 2,3,5-trichloropyridine (Related Chemistry): U.S. Patent 4,111,938. Describes the manipulation of polychloropyridines, establishing the stability and reactivity patterns of 2,3,5,6-tetrachloropyridine.Link

-

Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine: European Patent EP0239904A2. Details the synthesis of the starting material via gas-phase chlorination.Link

-

Preparation of 2-amino-3,5-chloropyridine (Analogous SNAr): U.S. Patent 3,985,759. Provides context on chlorination and amination selectivity in pyridine systems.Link

-

3,5,6-Trichloro-2-pyridinol Synthesis: ChemicalBook. Describes the hydrolysis of 2,3,5,6-tetrachloropyridine, confirming the activation of the 2-position.Link

-

Safety Data Sheet (2,3,5,6-Tetrachloropyridine): OECD SIDS Initial Assessment Report. Toxicological and environmental data for the starting material.[5]Link

Sources

- 1. rsc.org [rsc.org]

- 2. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 3. 2,3,5,6-Tetrachloropyridine | 2402-79-1 [chemicalbook.com]

- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Application Note: Handling, Storage, and Protocol Standardization for 3,5,6-Trichloropyridin-2-amine

Executive Summary & Scope

3,5,6-Trichloropyridin-2-amine (CAS: 37972-36-8) is a high-value halogenated heterocyclic building block. While structurally related to the widely known agrochemical metabolite 3,5,6-trichloro-2-pyridinol (TCPy) and the herbicide Picloram, this amine derivative possesses distinct nucleophilic properties critical for the synthesis of kinase inhibitors and next-generation agrochemicals.

This guide addresses a common industry gap: the lack of standardized handling protocols for specific halogenated aminopyridines compared to their acid or alcohol counterparts. This document provides a self-validating framework for the storage, solubilization, and quality control of 3,5,6-trichloropyridin-2-amine, ensuring experimental reproducibility and safety compliance.

Physicochemical Profile & Identification

To prevent experimental error, researchers must verify the identity of the starting material, distinguishing it from its hydrolysis product (the pyridinol) or regioisomers.

| Property | Specification | Notes |

| IUPAC Name | 3,5,6-trichloropyridin-2-amine | Also cited as 2-Amino-3,5,6-trichloropyridine |

| CAS Registry | 37972-36-8 | Critical: Do not confuse with 6515-38-4 (Pyridinol) |

| Molecular Formula | C₅H₃Cl₃N₂ | |

| Molecular Weight | 197.45 g/mol | |

| Appearance | White to Off-White Crystalline Solid | May yellow slightly upon oxidation |

| Solubility (Water) | Low (< 1 mg/mL) | Lipophilic due to trichloro-substitution |

| Solubility (Organic) | High in DMSO, DMF, Methanol, EtOAc | Recommended solvents for stock prep |

| Melting Point | ~170–175 °C (Class-Typical) | Note: Verify via DSC/Mel-Temp upon receipt |

Safety & Hazard Assessment (HSE)

Expert Insight: The lipophilic nature of the trichlorinated ring facilitates membrane permeability, making this compound a potential systemic toxicant and severe irritant. It must be handled as a hazardous halogenated aromatic.

Core Hazards

-

Acute Toxicity (Oral/Dermal): Treat as Toxic (Category 3/4). Halogenated pyridines can disrupt metabolic pathways if absorbed.

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1] The amine functionality can sensitize mucous membranes.

-

Environmental: Very toxic to aquatic life with long-lasting effects (H410). Zero-discharge protocol required.

PPE Standards

-

Respiratory: N95/P100 respirator or effective fume hood (Face velocity > 0.5 m/s) is mandatory to prevent inhalation of fine dust.

-

Dermal: Double-gloving recommended.

-

Inner: Latex or Nitrile (inspection layer).

-

Outer: Nitrile (minimum 0.11 mm thickness).

-

-

Ocular: Chemical splash goggles. Safety glasses are insufficient for powder handling.

Storage Protocol: The "Inert-Cold" Chain

While the pyridine ring is electronically stabilized by the chlorine atoms, the primary amine is susceptible to slow oxidation (N-oxide formation) and the C-Cl bonds can undergo hydrolysis under humid, acidic conditions.

Storage Workflow

Objective: Maintain purity >98% over 12 months.

Figure 1: Logic flow for the receipt and storage of halogenated aminopyridines to prevent hydrolytic degradation.

Protocol Steps

-

Receipt: Upon arrival, inspect the container for seal integrity. If the powder is yellow/brown, oxidation may have occurred.

-

Aliquotting: Perform all transfers in a fume hood. For long-term studies, aliquot into single-use vials to avoid repeated freeze-thaw cycles which introduce moisture.

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

-

Temperature: Store at 2–8°C . Freezing (-20°C) is acceptable but generally unnecessary unless storing for >2 years.

Handling & Solubilization Protocols

Causality: The electron-withdrawing chlorine atoms significantly reduce the basicity of the amine and the solubility in water. Acidification may be required to dissolve in aqueous media (forming the pyridinium salt), but this risks hydrolysis.[2] Organic solvents are preferred.

Solubilization Workflow

Figure 2: Decision matrix for solubilization. DMSO is the gold standard for stock solutions due to high solubility and low volatility.

Preparation of 10 mM Stock Solution (Example)

-

Weighing: Weigh 1.97 mg of 3,5,6-trichloropyridin-2-amine into a microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

-

Note: Avoid heating above 40°C to prevent potential dechlorination.

-

-

Storage of Stock: Store DMSO stocks at -20°C. Stable for 3 months.

Quality Control (QC) & Waste Disposal

Differentiating Amine from Pyridinol

A common degradation pathway is the hydrolysis of the amine to the hydroxyl group (pyridinol).

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Expected Result: The amine is less polar than the pyridinol (due to the H-bond donor/acceptor profile of the OH group vs NH2 in this specific halogenated context) and will typically elute after the pyridinol impurity.

-

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Protocol: Do not mix with strong acids or oxidizers in the waste stream. Collect in a dedicated "Halogenated Solvents/Solids" container.

-

Destruction: High-temperature incineration is required to prevent the formation of dioxins/furans.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1415863 (Analogue Reference). Retrieved from [Link] (Used for physicochemical property inference).

-

ECHA (European Chemicals Agency). Registration Dossier for Chlorinated Pyridines.[3] (Hazard classification standards H315, H319, H410).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 3,5,6-Trichloropyridin-2-amine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3,5,6-trichloropyridin-2-amine. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you achieve your desired product purity efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3,5,6-trichloropyridin-2-amine?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing chlorinated aminopyridines is the nucleophilic aromatic substitution (SNAr) of a polychlorinated precursor (e.g., 2,3,5,6-tetrachloropyridine) with an ammonia source.[1] Another route could be the direct chlorination of a less-substituted aminopyridine.[2][3]

Based on these pathways, likely impurities include:

-

Unreacted Starting Materials: Residual polychlorinated pyridines (e.g., 2,3,5,6-tetrachloropyridine), which are non-basic and can be separated effectively.

-

Isomeric Byproducts: Amination or chlorination at other positions on the pyridine ring, leading to regioisomers.

-

Over-aminated or Over-chlorinated Products: Formation of di-amino dichloropyridines or tetrachloro aminopyridines.[2]

-

Hydrolysis Products: If water is present under harsh conditions, the amine may be hydrolyzed to the corresponding 3,5,6-trichloropyridin-2-ol.

Q2: What are the primary methods for purifying 3,5,6-trichloropyridin-2-amine?

A2: The purification strategy depends on the scale of your reaction, the nature of the impurities, and the target purity. The three most effective techniques are:

-

Acid-Base Extraction: This classic technique leverages the basicity of the 2-amino group to separate it from neutral or acidic impurities.[4][5] It is an excellent first-pass purification step for removing non-basic starting materials like tetrachloropyridine.

-

Flash Column Chromatography: A highly versatile method for separating compounds with different polarities. For aminopyridines, special consideration must be given to the acidic nature of silica gel, which can cause significant peak tailing.[4]

-

Recrystallization: If your product is a solid, recrystallization is one of the most powerful methods for achieving high purity by removing small amounts of impurities.[6][7]

Q3: How do I select the most appropriate purification method for my experiment?

A3: The choice of method is a balance of efficiency, scale, and the specific impurity profile. The decision tree below provides a logical guide to selecting an optimal strategy.

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

| Problem / Symptom | Probable Cause(s) | Recommended Solution(s) |

| TLC spot is streaking or column peak is tailing. | The basic amine is interacting strongly with acidic silanol groups on the silica gel surface.[8][9] | Add a basic modifier like triethylamine (TEA) or ammonia (0.5-1% v/v) to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).[4][10] This neutralizes the acidic sites, leading to symmetrical peaks. |

| An emulsion formed during acid-base extraction. | High concentration of crude material or fine particulates stabilizing the interface. | 1. Let the separatory funnel stand for 15-30 minutes. 2. Add a small amount of brine (saturated aq. NaCl) to increase the ionic strength of the aqueous phase.[10] 3. If the emulsion persists, filter the entire mixture through a pad of Celite®. |

| Purity is still low after acid-base extraction. | 1. Incomplete protonation of the amine. 2. Basic impurities are present. | 1. Perform multiple washes with the acidic solution; 3-4 smaller washes are more effective than one large one.[10] 2. Check the pH of the aqueous layer after shaking to ensure it is acidic. 3. If basic impurities are present, proceed to column chromatography or recrystallization. |

| Product "oiled out" instead of crystallizing. | The solution is supersaturated, or the melting point of the solute is below the solvent's temperature. Impurities are depressing the melting point. | 1. Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. 2. Add a seed crystal of pure product. 3. Re-dissolve the oil in a minimum of hot solvent and try adding a different, miscible anti-solvent slowly.[11] |

| Low recovery after recrystallization. | The chosen solvent has too high solubility at cold temperatures. Too much solvent was used. | 1. Re-screen for a better solvent system where the solubility difference between hot and cold is greater. 2. Ensure you used the absolute minimum amount of hot solvent to dissolve the crude product. 3. Cool the filtrate in an ice bath to maximize crystal precipitation before filtering. |

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for separating the basic 3,5,6-trichloropyridin-2-amine from neutral impurities like unreacted tetrachloropyridine.

Caption: Workflow for purification by acid-base extraction.

Methodology:

-

Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

-

Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, shake vigorously for 1-2 minutes, venting frequently to release any pressure.[5]

-

Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The basic amine is now protonated and has moved into this aqueous layer.

-

Repeat: Repeat the acid wash (steps 2-3) on the organic layer two more times to ensure complete extraction of the amine. Combine all aqueous extracts. The organic layer now contains the neutral impurities and can be set aside.

-

Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 10), as confirmed with pH paper.[12] The protonated amine will be neutralized and may precipitate.

-

Back-Extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (e.g., EtOAc or DCM).[12]

-

Drying and Concentration: Combine the organic extracts from the back-extraction. Wash once with brine, then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[13] Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 3,5,6-trichloropyridin-2-amine.

Protocol 2: Flash Column Chromatography

This protocol is effective for separating the target amine from impurities of similar basicity but different polarity (e.g., isomers).

Caption: Workflow for purification by flash column chromatography.

Methodology:

-

Mobile Phase Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate. Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing. [10]

-

Column Packing: Prepare a slurry of silica gel in your chosen mobile phase. Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the progress of the separation by TLC.

-

Isolation: Once the desired product has eluted, combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This method is best for a final polishing step when the product is already >90% pure and is a solid.

Solvent Selection Table

| Solvent System | Type | Comments |

| Ethanol / Water | Two-Solvent | Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. Good for moderately polar compounds.[11] |

| Heptane / Ethyl Acetate | Two-Solvent | Dissolve in minimal hot ethyl acetate, add hot heptane as the anti-solvent. A common and effective system.[11] |

| Toluene or Xylene | Single-Solvent | These aromatic solvents may be effective on their own, dissolving the compound when hot but not when cold.[14] |

| Acetic Acid / Water | Two-Solvent | For amines that are difficult to dissolve, hot acetic acid can be effective. Add water to precipitate. Note: may form an acetate salt.[15] |

Methodology (Two-Solvent System):

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (one that dissolves the compound well, e.g., ethyl acetate) until the solid just dissolves.

-

Add Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble, e.g., heptane) dropwise until the solution becomes persistently cloudy.[7]

-

Clarification: Add 1-2 more drops of the hot "good" solvent to make the solution clear again.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

-

Drying: Allow the crystals to air dry on the filter paper, then transfer them to a vacuum oven to remove all residual solvent.

References

-

Waters Corporation. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [Link]

-

ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs Blog. [Link]

-

Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex Resources. [Link]

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech Blog. [Link]

-

Dolan, J. W. (2003, July 1). Why Do Peaks Tail? LCGC North America. [Link]

- Schrinner, E., et al. (1985). Method for producing 3,5,6-trichloro-1H-pyridine-2-on. U.S.

-

Wang, Y., et al. (2007). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. ResearchGate. [Link]

- Mekeel, F. L. (1991). Improved process for preparation of 3,5,6-trichloropyridin-2-01.

-

Le-Coz, C., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84225, 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile. PubChem. [Link]

- Baker, D. R. (1975). 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds. U.S.

- Mekeel, F. L. (1996). An improved process for the preparation of 3,5,6-trichloropyridin-2-ol.

-

University of California, Los Angeles. Recrystallization - Single Solvent. UCLA Chemistry. [Link]

-

Wikipedia. Acid–base extraction. [Link]

- Zhang, D., et al. (2012). Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.

-

LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol. PubChem. [Link]

-

University of Colorado Boulder. Acid-Base Extraction. [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

-

Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

-

Wikipedia. TCPy. [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

Shet, H., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. [Link]